molecular formula C6H9N5O4 B2598369 MeO-PEG-alkyne CAS No. 1993176-75-2

MeO-PEG-alkyne

Cat. No. B2598369
CAS RN: 1993176-75-2
M. Wt: 215.169
InChI Key: JAMMEZNHAILDJV-UHFFFAOYSA-N
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Description

MeO-PEG-alkyne, also known as alpha-Methoxy-omega-propargylacetamido poly(ethylene glycol), is a click chemistry reagent containing an alkyne group . It is used for research purposes .


Synthesis Analysis

The synthesis of poly (ethylene glycol) (PEG) with multiple alkyne groups distributed along the polymer chain is achieved by the monomer-activated anionic ring-opening copolymerization (AROP) of ethylene oxide (EO) with glycidyl propargyl ether (GPgE) . Notably, no protection of the alkyne unit is required owing to the mild reaction conditions .


Molecular Structure Analysis

The molecular structure of MeO-PEG-alkyne is characterized by the presence of an alkyne group . The molecular weight of MeO-PEG-alkyne is approximately 750 Da .


Physical And Chemical Properties Analysis

Alkynes, including MeO-PEG-alkyne, have slightly higher boiling points compared to alkanes and alkenes . They are also characterized by their nonpolar nature due to slight solubility in polar solvents and insolubility in water . Alkynes dissolve in organic solvents .

Scientific Research Applications

Click Chemistry and Bioconjugation

MeO-PEG-alkyne: is a versatile click chemistry reagent. Click chemistry refers to efficient, selective reactions that yield stable products. Researchers use this compound for bioconjugation, where it serves as a linker to connect biomolecules (such as proteins, nucleic acids, or lipids) with high specificity . The alkyne group in MeO-PEG-alkyne readily reacts with azides (e.g., N3-Gly-Gly-Gly-OH) via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Polymer Synthesis and Functionalization

MeO-PEG-alkyne: plays a crucial role in dithiol-yne polymerization. This technique allows the formation of cross-linked polymer networks and post-polymerization functionalizations. Researchers have used it to create comb polymers with poly(ethylene glycol) (PEG) side chains. These comb polymers exhibit diverse thermal and mechanical properties, making them valuable in liquid-crystalline polymers, textiles, drug delivery, and surface modifiers .

Structured Protein Linkers

Engineered fusion proteins often require structured linkers to connect functional polypeptides. MeO-PEG-alkyne can serve as a linker, allowing precise control over the separation distance between functional units. By incorporating this compound, researchers enhance epitope accessibility and binding avidity in fusion proteins .

Drug Delivery Systems

PEGylation (attachment of PEG chains) improves drug delivery systems. MeO-PEG-alkyne can be functionalized with specific ligands or payloads, enabling targeted drug delivery. Its biocompatibility, water solubility, and ease of modification make it an attractive choice for drug conjugates .

Bioorthogonal Labeling and Imaging

The bioorthogonal nature of the azide-alkyne click reaction allows specific labeling of biomolecules in complex biological systems. Researchers use MeO-PEG-alkyne to introduce azide groups into proteins or cells. Subsequent click reactions with fluorescent or radiolabeled alkyne probes enable precise imaging and tracking of cellular processes .

properties

IUPAC Name

2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O4/c7-11-10-2-5(13)8-1-4(12)9-3-6(14)15/h1-3H2,(H,8,13)(H,9,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMMEZNHAILDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)O)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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